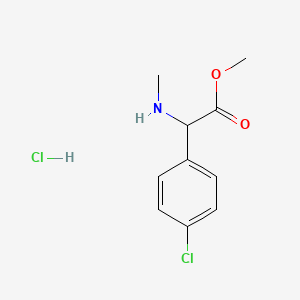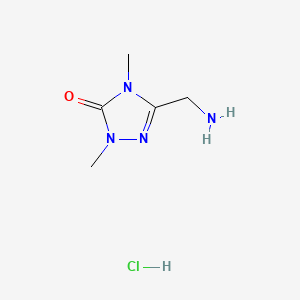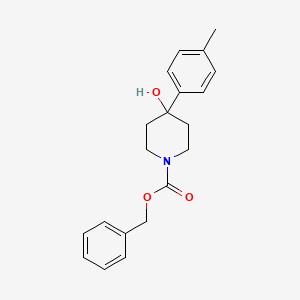![molecular formula C10H16ClNO2S B13452566 [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Sulfonylation: The introduction of the sulfonyl group to the phenyl ring is achieved through a sulfonylation reaction. This can be done using propane-2-sulfonyl chloride in the presence of a base such as pyridine.
Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. This involves the reaction of the sulfonylated phenyl compound with methanamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of [4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The amine group can interact with receptors or ion channels, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- [4-(Methylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Ethylsulfonyl)phenyl]methanamine hydrochloride
- [4-(Butylsulfonyl)phenyl]methanamine hydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length of the alkyl chain attached to the sulfonyl group.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds have similar applications, the specific properties of each compound can make them more suitable for certain applications.
Conclusion
[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from catalysis to pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new applications and technologies.
Properties
Molecular Formula |
C10H16ClNO2S |
|---|---|
Molecular Weight |
249.76 g/mol |
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H |
InChI Key |
MZHLIIROGPOGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


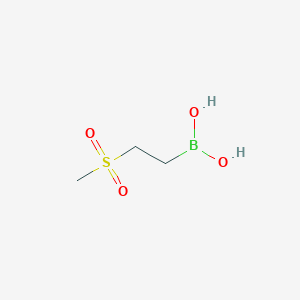
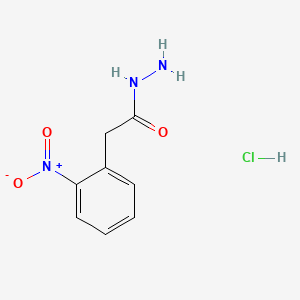
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
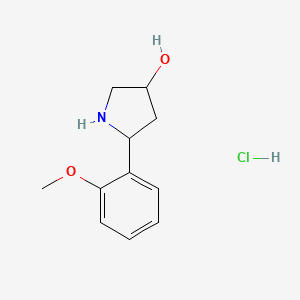
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
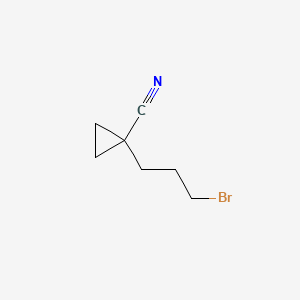


![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
